2-(Trifluoromethyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIQGGQFRCUFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040331-55-2 | |
| Record name | 2-(trifluoromethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Trifluoromethyl Azetidine and Its Derivatives
Intramolecular Cyclization Approaches
Intramolecular cyclization is a foundational method for accessing functionalized azetidines. rsc.org This strategy relies on the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center within the same molecule, leading to the formation of the heterocyclic ring. Various methodologies have been developed that leverage this core principle to synthesize 2-(trifluoromethyl)azetidine and its derivatives.
A prominent and direct route for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines involves the base-induced intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines. nih.gov This multi-step synthesis is a reliable method for creating the C4-N bond to form the azetidine (B1206935) ring. nih.govnih.govacs.org
The synthesis begins with readily available starting materials and proceeds through a well-defined, four-step sequence involving imination, reduction, chlorination, and the final cyclization. rsc.orgnih.govugent.be
The general synthetic pathway is as follows:
Imination: The process commences with the reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid to form the corresponding enamine. rsc.org
Hydride Reduction: The resulting enamine is subsequently reduced using sodium borohydride (B1222165) (NaBH4) in methanol (B129727) to yield a 3-alkylamino-4,4,4-trifluorobutan-1-ol, which is a γ-amino alcohol. rsc.orgugent.be It was noted that other reducing agents like LiAlH4 were ineffective for this conversion. ugent.be
Chlorination: The γ-amino alcohol is then converted to the crucial cyclization precursor, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, by treatment with thionyl chloride in dichloromethane. rsc.org An attempt to use a tosylate group as an alternative to the chloride leaving group resulted in low yields. ugent.be
Base-Induced Cyclization: The final ring closure is achieved by treating the γ-chloroamine with a strong base. rsc.org The reaction requires a potent, non-nucleophilic base, specifically lithium bis(trimethylsilyl)amide (LiHMDS), in refluxing tetrahydrofuran (B95107) (THF) to facilitate the intramolecular cyclization. rsc.orgugent.be The use of weaker bases such as triethylamine (B128534) or sodium hydride proved unsuccessful. ugent.be
The reaction conditions for this synthetic protocol are summarized in the table below.
| Step | Reactants | Reagents and Conditions | Product |
| 1. Imination | Ethyl 4,4,4-trifluoroacetoacetate, Primary amine | Acetic acid | Enamine |
| 2. Reduction | Enamine | Sodium borohydride (NaBH4), Methanol | 3-Alkylamino-4,4,4-trifluorobutan-1-ol |
| 3. Chlorination | 3-Alkylamino-4,4,4-trifluorobutan-1-ol | Thionyl chloride (SOCl2), Dichloromethane | N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine |
| 4. Cyclization | N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF), Reflux | 1-Alkyl-2-(trifluoromethyl)azetidine |
Table based on data from multiple sources. rsc.orgugent.be
The trifluoromethyl (CF3) group at the α-position to the nitrogen atom plays a critical electronic role in the cyclization step. rsc.org Its strong electron-withdrawing nature significantly diminishes the nucleophilicity of the nitrogen atom in the γ-chloroamine precursor. rsc.orgugent.be This reduced nucleophilicity makes it difficult for the nitrogen to displace the chloride leaving group in the intramolecular SN2 reaction. ugent.be Consequently, weaker bases like triethylamine or sodium hydride are insufficient to promote the ring closure. ugent.be A strong base such as LiHMDS is required to deprotonate the amine, thereby increasing its nucleophilicity enough to facilitate the cyclization and form the azetidine ring. rsc.orgugent.be
The iodocyclization of homoallyl amines provides a pathway to functionalized 2-(iodomethyl)azetidine derivatives, which are precursors to other substituted azetidines. rsc.org This method involves an electrophilic cyclization via a 4-exo-tet ring closure. medwinpublishers.com The reaction of a homoallylic amine with iodine and sodium hydrogen carbonate in acetonitrile (B52724) at room temperature can stereoselectively produce cis-azetidines. rsc.orgmedwinpublishers.com This strategy has been noted as a viable route for synthesizing 2-(trifluoromethyl)azetidines when an α-trifluoromethyl homoallylic amine is used as the substrate. nih.gov However, the reaction can sometimes yield pyrrolidines as a competing product. rsc.org The reaction temperature can be a controlling factor; room temperature favors the formation of 2-(iodomethyl)azetidine derivatives, while increasing the temperature to 50°C can promote thermal isomerization to form 3-iodopyrrolidine (B174656) derivatives instead. researchgate.netnih.gov
A method for synthesizing novel trifluoromethylated bicyclic azetidines involves the cyclization of an oxazolidine-tethered iodoamine. medwinpublishers.com This approach has been used to create (2R)-2-phenyl-5-(trifluoromethyl)-4-oxa-1-azabicycloheptane. medwinpublishers.com The synthesis starts with the condensation of ethyl-4,4,4-trifluoroacetoacetate and (R)-phenylglycinol. medwinpublishers.com The key step is the intramolecular cyclization of the resulting oxazolidine-tethered 1,3-iodoamine, which is promoted by sodium hydride (NaH). medwinpublishers.com In a similar procedure, an alcohol precursor was converted to an iodo derivative, which then underwent cyclization using NaH in refluxing THF to yield a bicyclic trifluoromethylated oxazolidine-azetidine system. rsc.org
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups via activation with reagents like triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD). organic-chemistry.org This reaction is particularly useful for synthesizing azetidines through an intramolecular process. An intramolecular Mitsunobu reaction can be used to convert a γ-amino alcohol into an azetidine by activating the hydroxyl group, which is then displaced by the internal amine nucleophile. rsc.org This approach was utilized in the synthesis of azetidine iminosugars from D-glucose. rsc.org While direct Mitsunobu cyclization to form this compound is not extensively detailed, the reaction is crucial for creating key precursors. For instance, an efficient synthesis of a 2-CF3-aziridine, a valuable synthetic intermediate, was achieved via an intramolecular Mitsunobu reaction of a β-hydroxysulfonamide. ugent.be In another case, the Tsunoda reagent, a modified Mitsunobu reagent, was used to cyclize an alcohol precursor into a C-2-substituted azetidine. rsc.org
Base-Induced Ring Closure of γ-Chloro-(trifluoromethyl)amines
Strain-Release Reactions of Azabicyclobutanes
The high strain energy inherent in 1-azabicyclo[1.1.0]butanes (ABBs), estimated to be around 60-65 kcal/mol, makes them valuable precursors for the synthesis of azetidine derivatives. smolecule.com This strain facilitates ring-opening reactions under mild conditions, providing a versatile route to various functionalized azetidines. smolecule.com
Reactivity of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes
The introduction of a trifluoromethyl group at the C2 position of 1-azabicyclo[1.1.0]butanes significantly influences their reactivity. These trifluoromethylated ABBs have been investigated in polar strain-release reactions to access 2-(trifluoromethyl)azetidines. researchgate.netresearcher.life The presence of the electron-withdrawing trifluoromethyl group makes these compounds key intermediates for synthesizing a range of substituted azetidines that are of interest in medicinal chemistry. researchgate.netnih.gov
The general reactivity involves the cleavage of the strained central C-N bond, allowing for functionalization at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.orgsemanticscholar.org This reactivity has been harnessed using various electrophilic reagents and catalytic systems. researchgate.net
Ring Opening with Electrophiles (e.g., Benzyl (B1604629) Chloroformate, Trifluoroacetic Anhydride)
The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles such as benzyl chloroformate and trifluoroacetic anhydride (B1165640) provides a direct pathway to diversely substituted 2-(trifluoromethyl)azetidines. researchgate.netresearcher.life
When treated with benzyl chloroformate, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes undergo a ring-opening reaction to yield 3-chloroazetidines with a trifluoromethyl group at the C2 position. smolecule.comresearchgate.net This reaction provides a straightforward method for introducing a chlorine atom at the C3 position, which can serve as a handle for further functionalization.
Table 1: Ring-Opening Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes with Electrophiles
| Electrophile | Resulting Product | Reference |
| Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | researchgate.net, smolecule.com |
| Trifluoroacetic Anhydride | 3-Substituted-2-(trifluoromethyl)azetidines and Azetidin-3-ols | researchgate.net, researcher.life |
Palladium-Catalyzed Hydrogenolysis for cis-Azetidine Formation
Palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes offers a stereoselective route to cis-3-aryl-2-(trifluoromethyl)azetidines. researchgate.netresearcher.lifesorbonne-universite.fr This method involves the cleavage of the C-N bond with concurrent introduction of a hydrogen atom, leading to the formation of the azetidine ring with a specific stereochemistry. researchgate.netresearcher.life The reaction provides a valuable tool for accessing cis-substituted azetidines, which are important scaffolds in medicinal chemistry. researchgate.net
β-Lactam Synthon Approach
An alternative strategy for the synthesis of 2-(trifluoromethyl)azetidines involves the use of β-lactam (azetidin-2-one) synthons. acs.org This approach leverages the well-established chemistry of β-lactams to construct the azetidine ring, which is then functionalized with a trifluoromethyl group.
Reduction and Functionalization of (Trifluoromethyl)azetidinones
The reduction of (trifluoromethyl)azetidinones, also known as 4-(trifluoromethyl)-β-lactams, is a key step in this synthetic route. acs.org These precursors can be synthesized through various methods, including the Staudinger synthesis. smolecule.com The subsequent reduction of the β-lactam carbonyl group provides access to the corresponding 2-(trifluoromethyl)azetidines. smolecule.comfrontiersin.org
A selective monochloroalane reduction protocol has been established for the conversion of 4-(trifluoromethyl)azetidin-2-ones into 3-alkoxy/aryloxy-2-(trifluoromethyl)azetidines. acs.org This method allows for the introduction of various substituents at the C3 position while retaining the trifluoromethyl group at C2. acs.org The reduction of 4-(trifluoromethyl)azetidin-2-ones using reagents like lithium aluminum hydride in the presence of aluminum chloride has been shown to produce the desired azetidines in good yields, typically ranging from 75% to 86%. smolecule.com
Trifluoromethylation through Aldehyde Modification and Reductive Decarbonylation
While not as extensively detailed for this compound in the provided context, the modification of aldehydes followed by subsequent transformations is a general strategy in organic synthesis. In the context of β-lactam chemistry, the synthesis of 4-CF3 β-lactams has been achieved, which can then be used as precursors. frontiersin.orgnih.gov The synthesis of C-3 functionalized 4-CF3 β-lactams has been accomplished by trapping the enolate of a 4-CF3 β-lactam with aldehydes. nih.gov
Furthermore, the synthesis of gem-difluoroalkene β-lactams has been reported through the dehydrofluorination of 4-CF3-β-lactams. These gem-difluoroalkenes can then be hydrogenated to yield 4-difluoromethyl-β-lactams, demonstrating a method to modify the fluorinated substituent. While this example leads to a difluoromethyl group, it highlights the potential for modifications of fluorinated groups on the β-lactam ring.
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the direct formation of the azetidine ring.
A notable advancement in the synthesis of chiral α-trifluoromethyl azetidines involves the use of organocatalysis. rsc.org Specifically, peptide-mimic phosphonium (B103445) salt catalysts have been successfully employed in the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines with allenes. rsc.orgrsc.org This methodology facilitates the construction of enantioenriched six-membered ring-fused α-trifluoromethyl azetidines that feature two densely functionalized carbon stereocenters. rsc.org The reactions proceed in high yields with excellent diastereo- and enantioselectivities. rsc.orgrsc.org This approach is significant as it provides access to structurally diverse and complex azetidines that hold potential in drug discovery. rsc.orgresearchgate.net
The reaction tolerates a variety of cyclic trifluoromethyl ketimines and even trisubstituted allenes, leading to a single diastereomer of the strained azetidine product with exceptional E/Z isomeric ratios. rsc.org The resulting azetidine products, which contain functionalized olefin moieties, can be further transformed into a range of valuable derivatives. rsc.org
Table 1: Organocatalytic Enantioselective [2+2] Cycloaddition of Tethered Trifluoromethyl Ketimines and Allenes (This table is representational and based on the described research findings. Specific substrate and catalyst details would be required for a comprehensive data set.)
| Catalyst | Ketimine Substrate | Allene Substrate | Diastereoselectivity | Enantioselectivity | Yield | Reference |
|---|---|---|---|---|---|---|
| Peptide-Mimic Phosphonium Salt | Tethered Trifluoromethyl Ketimine | Trisubstituted Allene | High | Excellent | High | rsc.orgrsc.org |
[3+1] Cycloaddition using Chiral Catalysis
The [3+1] cycloaddition of azomethine ylides with isocyanides provides a route to azetidine derivatives. rsc.org Research by Ukaji and co-workers has demonstrated the synthesis of azetidines via the reaction of an aziridine (B145994) bearing a dicarboxylate moiety with an aromatic isocyanide in the presence of Y(OTf)3 as a catalyst. rsc.org This method yields azetidine derivatives in good yields. rsc.org It was noted that aliphatic isocyanides were not effective in this reaction due to lower reactivity. rsc.org
In a different approach, Doyle and colleagues have developed an asymmetric copper(I)-catalyzed [3+1] cycloaddition of imido-sulfur ylides with silyl-protected Z-γ-substituted enoldiazoacetates. nih.gov This reaction, utilizing a chiral sabox copper(I) catalyst, produces all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and their derivatives with high yield and stereocontrol. nih.gov Subsequent hydrogenation of the resulting chiral p-methoxybenzyl azetine-2-carboxylates leads to both addition of hydrogen to the C=C bond and hydrogenolysis of the ester. nih.gov
Table 2: [3+1] Cycloaddition for the Synthesis of Azetidine Derivatives (This table is representational and based on the described research findings. Specific substrate and catalyst details would be required for a comprehensive data set.)
| Catalyst | Azomethine Ylide Precursor | Isocyanide/Enoldiazoacetate | Yield | Stereocontrol | Reference |
|---|---|---|---|---|---|
| Y(OTf)3 | Aziridine with dicarboxylate moiety | Aromatic Isocyanide | Good | Not specified | rsc.org |
| Chiral Sabox Copper(I) | Imido-sulfur ylide | Silyl-protected Z-γ-substituted enoldiazoacetate | High | High | nih.gov |
Photodimerization of 2-(Trifluoromethyl)azetines
Information specifically on the photodimerization of 2-(trifluoromethyl)azetines to form azetidines is not extensively detailed in the provided search results. However, the photodimerization of arylazirenes is a known process. dntb.gov.ua This reaction can proceed through different mechanisms and can be influenced by various factors. dntb.gov.uarsc.org For instance, the photochemical dimerization of acenaphthylene (B141429) can yield either syn or anti cyclobutane (B1203170) products depending on the reaction conditions, such as the use of mechanochemistry or the solvent. rsc.org While not directly about 2-(trifluoromethyl)azetines, this highlights the potential for stereocontrol in photochemical cycloadditions.
Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions offer alternative pathways to synthesize substituted azetidines from smaller ring systems.
The ring expansion of aziridines to azetidines is a documented synthetic strategy. chim.itarkat-usa.org De Kimpe and coworkers reported a ring expansion of a cis-N-tosyl aziridine by reaction with phenolate (B1203915) anions, which proceeded via a tandem ring-opening/ring-closure mechanism to yield cis-azetidines in good yields (56-95%). chim.it Another approach involves the thermal isomerization of aziridines. For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized through the thermal isomerization of the corresponding aziridines. rsc.org
The conversion of 1-alkyl/aryl-3-(trifluoromethyl)aziridine-2-carboxylic acids into cis and trans-β-lactams (azetidin-2-ones) has been achieved using various halogenating reagents like POCl₃, PCl₅, SOBr₂, PPh₃/NBS, and PPh₃Br₂. arkat-usa.org The reduction of these β-lactams can then provide access to the corresponding 2-(trifluoromethyl)azetidines. researchgate.net
Table 3: Ring Expansion of Aziridine Derivatives to Azetidines (This table is representational and based on the described research findings. Specific substrate and reagent details would be required for a comprehensive data set.)
| Aziridine Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| cis-N-Tosyl Aziridine | Phenolate anions | cis-Azetidines | 56-95% | chim.it |
| 1-Alkyl/aryl-3-(trifluoromethyl)aziridine-2-carboxylic acid | Halogenating agents (e.g., PPh₃Br₂) followed by reduction | This compound | - | arkat-usa.orgresearchgate.net |
Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines to Pyrrolidines
A significant rearrangement reaction involves the conversion of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. researchgate.netacs.orgugent.be This process is initiated by the activation of the hydroxyl group, for example, by treatment with diethylaminosulfur trifluoride (DAST) or by converting it into a better leaving group like a triflate. researchgate.netacs.org The reaction proceeds stereospecifically through a bicyclic aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile. researchgate.netacs.org
This method allows for the synthesis of a variety of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines in good to excellent yields (45–99%) and with high diastereoselectivities (dr > 99/1). acs.orgugent.benih.gov A range of nucleophiles, including nitrogen, oxygen, sulfur, and fluorine nucleophiles, can be employed in this rearrangement. acs.orgugent.be For instance, using sodium methoxide (B1231860) in a mixture of acetonitrile and methanol led to the formation of 3-methoxy-2-(trifluoromethyl)pyrrolidine in excellent yield (91%). acs.org Similarly, reaction with benzyl alcohol furnished the corresponding 3-benzyloxy-2-(trifluoromethyl)pyrrolidine in 69% yield. acs.org
Table 4: Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines to Pyrrolidines
| Azetidine Substrate | Activating Agent | Nucleophile | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine | DAST | Fluoride | 3-Fluoro-2-(trifluoromethyl)pyrrolidine | - | - | researchgate.net |
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine triflate | Sodium methoxide | Methoxide | 3-Methoxy-2-(trifluoromethyl)pyrrolidine | 91% | >99/1 | acs.org |
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine triflate | Benzyl alcohol | Benzyl alcohol | 3-Benzyloxy-2-(trifluoromethyl)pyrrolidine | 69% | >99/1 | acs.org |
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine triflate | Thiophenol | Thiophenol | 3-Phenylthio-2-(trifluoromethyl)pyrrolidine | 45% | >99/1 | acs.org |
Miscellaneous Synthetic Pathways
Beyond mainstream synthetic routes, a variety of other reactions have been adapted for the synthesis of 2-(trifluoromethyl)azetidines. These methods often leverage unique reactivity patterns and specialized reagents to achieve the desired four-membered heterocyclic scaffold.
A notable method for the synthesis of C-2 substituted azetidines involves the use of a chiral tert-butanesulfinamide as an auxiliary to guide stereoselectivity. rsc.org This approach commences with a Reformatsky reaction of sulfinimines. rsc.org
The process begins with the reaction of sulfinimine 62 to produce the corresponding β-amino ester 63 . Subsequent reduction of the ester moiety with lithium aluminum hydride (LAH) yields the alcohol 64 . The final ring-closing step to form the C-2-substituted azetidine 65 is accomplished by treating the amino alcohol with the Tsunoda reagent in toluene (B28343) at elevated temperatures. rsc.org This sequence provides a stereoselective route to these challenging azetidine structures. rsc.org
Table 1: Key Intermediates and Reagents in the Reformatsky Reaction Approach
| Compound/Reagent | Role |
| Sulfinimine 62 | Starting material containing the chiral auxiliary. |
| β-amino ester 63 | Intermediate formed after the Reformatsky reaction. |
| Alcohol 64 | Intermediate formed after LAH reduction. |
| Tsunoda Reagent | Reagent for the final cyclization step. |
| Azetidine 65 | Final C-2 substituted product. |
A direct and effective synthesis for enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine has been developed, with the key transformation being a Strecker-type reaction. nih.govresearchgate.net This synthesis starts from a chiral bicyclic oxazolidine (B1195125) intermediate, which is prepared through the condensation of (R)-phenylglycinol and ethyl 4,4,4-trifluoroacetoacetate (ETFAA). nih.govresearchgate.net
The resulting oxazolidine is subjected to a Strecker-type reaction using trimethylsilyl (B98337) cyanide (TMSCN), which introduces the nitrile group at the C-2 position, forming a diastereomeric mixture of nitriles 72 and 73 . rsc.org These diastereomers can be separated, and subsequent hydrolysis of the nitrile group using sodium hydroxide (B78521) leads to the formation of the corresponding α-trifluoromethylated azetidine-2-carboxylic acids 74 and 75 . rsc.org This method has also been successfully applied to the synthesis of α-trifluoromethylated aziridine-2-carboxylic acid. researchgate.net
Table 2: Summary of the Strecker-Type Reaction for Azetidine-2-carboxylic Acids
| Step | Reactants | Reagents | Product(s) |
| 1 | Chiral bicyclic oxazolidine 71 | TMSCN | Diastereomeric nitriles 72 & 73 |
| 2 | Nitriles 72 / 73 | Sodium Hydroxide | α-Trifluoromethylated azetidine-2-carboxylic acids 74 / 75 |
The aza-Michael addition presents a versatile strategy for the synthesis of functionalized azetidine derivatives. mdpi.comnih.gov This method involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles. mdpi.comnih.gov The starting α,β-unsaturated ester is prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction catalyzed by DBU. mdpi.comnih.gov
The subsequent conjugate addition of heterocyclic amines, such as azetidine, imidazole, benzimidazole, and indole, to the azetidin-ylideneacetate affords a range of 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov For example, the reaction with azetidine in acetonitrile at 65 °C, using DBU as a catalyst, yields the corresponding 1,3'-biazetidine (B3306570) derivative. mdpi.com This methodology provides a straightforward route to novel heterocyclic amino acid building blocks. mdpi.comnih.gov
Table 3: Examples of Aza-Michael Addition for Azetidine Derivatives
| NH-Heterocycle | Product | Yield |
| Azetidine | 1,3'-Biazetidine 4a | 64% mdpi.com |
| Imidazole | Azetidine-imidazole derivative 4n | 53% mdpi.com |
| Benzimidazole | Azetidine-benzimidazole derivative 4o | 56% mdpi.com |
| Indole | Azetidine-indole derivative 4p | 55% mdpi.com |
A regioselective synthesis of N-benzyl-2,4-disubstituted azetidines can be achieved through the activation of homoallylic amines with phenylselenium bromide. ijfmr.commedwinpublishers.com This electrophile-induced cyclization proceeds via the formation of a seleniranium ion intermediate from the alkene moiety of the homoallylic amine. rsc.org The pendant amine then acts as an intramolecular nucleophile, attacking the intermediate to form the four-membered azetidine ring. rsc.orgclockss.org
The reaction of homoallylic amines with phenylselenium bromide and sodium carbonate leads to alkene selenization followed by cyclization. rsc.org The efficiency of this reaction can be influenced by the steric bulk of substituents adjacent to the amine. rsc.org It has been noted that in some cases, particularly with a phenyl group at the alkene terminus, a competing 5-exo-trig cyclization can lead to the formation of pyrrolidines, indicating that electronic stabilization of the seleniranium intermediate plays a key role in directing the cyclization pathway. rsc.orgclockss.org
The reduction of 3,4-disubstituted N-Boc-azetines provides a pathway to syn-2,3-disubstituted N-Boc azetidines. ijfmr.com This transformation is typically carried out using catalytic hydrogenation with hydrogen gas and a palladium catalyst, resulting in quantitative yields of the desired azetidine. ijfmr.com The stereochemistry of the product is controlled by the hydrogenation of the azetine double bond. researchgate.net
Following the reduction, the N-Boc protecting group can be readily removed using trifluoroacetic acid to yield the corresponding NH-azetidines in good yields. ijfmr.com This two-step sequence allows for the preparation of functionalized azetidines from unsaturated precursors. ijfmr.com
Reactivity and Transformation of 2 Trifluoromethyl Azetidine
Ring-Opening Reactions
The inherent strain of the four-membered ring, combined with the electronic effects of the trifluoromethyl substituent, makes 2-(trifluoromethyl)azetidine susceptible to various ring-opening reactions. These can be broadly categorized into nucleophilic ring-opening, which requires activation of the azetidine (B1206935) nitrogen, and strain-release ring-opening of highly strained precursors.
Nucleophilic Ring Opening
The chemistry of 2-(trifluoromethyl)azetidines bearing an electron-donating substituent at the nitrogen (nonactivated azetidines) has been explored, revealing a distinct reactivity profile compared to other substituted azetidines. For the ring to open via nucleophilic attack, the azetidine nitrogen must first be activated through protonation, alkylation, or acylation, forming a reactive azetidinium intermediate.
A key feature of the nucleophilic ring-opening of 1-alkyl-2-(trifluoromethyl)azetidinium ions is the remarkable and consistent regiospecificity of the nucleophilic attack at the C4 position. This outcome is contrary to what is often observed for azetidinium ions bearing other electron-withdrawing groups at C2, where nucleophilic attack can occur at C2.
The formation of the azetidinium salt makes the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack. However, the strong electron-withdrawing nature of the trifluoromethyl group at C2, while increasing the electrophilicity of the adjacent carbon, also destabilizes any developing positive charge that would be characteristic of an SN1-type mechanism. Consequently, the ring-opening proceeds via an SN2 mechanism. The nucleophile preferentially attacks the sterically less hindered C4 position, leading to the exclusive formation of γ-substituted α-(trifluoromethyl)amines. This C4 regiospecificity has been shown to be independent of the method of quaternization (alkylation or acylation) and the nature of the incoming nucleophile.
The C4-regiospecific ring-opening of activated 2-(trifluoromethyl)azetidines has been successfully demonstrated with a wide array of nucleophiles, providing a versatile route to diverse acyclic α-(trifluoromethyl)amines.
Oxygen Nucleophiles: Methanolysis of azetidinium salts, typically performed in refluxing methanol (B129727), results in the formation of γ-methoxy α-(trifluoromethyl)amines.
Nitrogen Nucleophiles: Azide ions are effective nucleophiles for the ring-opening reaction, providing access to γ-azido α-(trifluoromethyl)amines.
Carbon Nucleophiles: Cyanide ions, often from sources like KCN, readily attack the C4 position to yield γ-cyano α-(trifluoromethyl)amines.
Sulfur Nucleophiles: Thiolates, such as sodium benzenethiolate, react smoothly to produce γ-arylthio α-(trifluoromethyl)amines.
Halogen Nucleophiles: The reaction with halide ions (e.g., from LiBr, LiCl, or LiI) in a solvent like acetone leads to the corresponding γ-halo-α-(trifluoromethyl)amines.
The following table summarizes the diverse transformations achieved through nucleophilic ring-opening of 1,1-dialkyl-2-(trifluoromethyl)azetidinium salts.
| Nucleophile Source | Nucleophile | Product Type |
| Methanol (MeOH) | Methoxy (MeO⁻) | γ-Methoxy-α-(trifluoromethyl)amine |
| Sodium Azide (NaN₃) | Azide (N₃⁻) | γ-Azido-α-(trifluoromethyl)amine |
| Potassium Cyanide (KCN) | Cyanide (CN⁻) | γ-Cyano-α-(trifluoromethyl)amine |
| Sodium Thiophenolate (PhSNa) | Thiophenolate (PhS⁻) | γ-Thiophenyl-α-(trifluoromethyl)amine |
| Lithium Bromide (LiBr) | Bromide (Br⁻) | γ-Bromo-α-(trifluoromethyl)amine |
| Lithium Chloride (LiCl) | Chloride (Cl⁻) | γ-Chloro-α-(trifluoromethyl)amine |
| Lithium Iodide (LiI) | Iodide (I⁻) | γ-Iodo-α-(trifluoromethyl)amine |
This table is a representation of typical reactions described in the literature.
Strain-Release Ring Opening
An alternative strategy for the functionalization of the azetidine skeleton involves the strain-release ring-opening of highly strained precursors, namely 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These precursors undergo facile ring-opening when treated with electrophilic reagents, providing access to diversely substituted 2-(trifluoromethyl)azetidines. This process is driven by the release of the significant ring strain inherent in the bicyclic system.
The reaction is initiated by the electrophilic activation of the bridgehead nitrogen atom, which triggers the cleavage of the central C-N bond and concomitant nucleophilic attack at C3. For instance, reaction with benzyl (B1604629) chloroformate in dichloromethane at low temperatures leads to the formation of N-Cbz-3-chloro-2-(trifluoromethyl)azetidines in good to excellent yields. The scope of this reaction is broad, tolerating various substituents on the ABB precursor.
Similarly, treatment with trifluoroacetic anhydride (B1165640) (TFAA) results in the formation of N-trifluoroacetyl-3-(trifluoroacetoxy)-2-(trifluoromethyl)azetidines. These adducts can be subsequently hydrolyzed to yield valuable 2-(trifluoromethyl)azetidin-3-ols, key structural motifs in medicinal chemistry.
The table below illustrates the scope of the strain-release ring-opening of various substituted 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate.
| Substrate Substituent (at C3) | Product | Yield (%) |
| 4-Methylphenyl | N-Cbz-3-chloro-3-(4-methylphenyl)-2-(trifluoromethyl)azetidine | 86 |
| 4-tert-Butylphenyl | N-Cbz-3-chloro-3-(4-tert-butylphenyl)-2-(trifluoromethyl)azetidine | 84 |
| 4-Bromophenyl | N-Cbz-3-chloro-3-(4-bromophenyl)-2-(trifluoromethyl)azetidine | 85 |
| 4-Chlorophenyl | N-Cbz-3-chloro-3-(4-chlorophenyl)-2-(trifluoromethyl)azetidine | 81 |
| 2-Thienyl | N-Cbz-3-chloro-3-(2-thienyl)-2-(trifluoromethyl)azetidine | 78 |
| n-Hexyl | N-Cbz-3-chloro-3-(n-hexyl)-2-(trifluoromethyl)azetidine | 94 |
Data sourced from Gandon and colleagues' research on strain-release reactions.
Ring Expansion Reactions
Ring expansion reactions provide a pathway to convert the four-membered azetidine ring into larger, often five- or six-membered, nitrogen-containing heterocycles. While the literature on ring expansions starting directly from this compound is not extensive, related transformations have been reported. For example, some synthetic strategies toward 2-(trifluoromethyl)azetidines involve the ring expansion of smaller rings, such as (trifluoromethyl)aziridine carboxylic acid derivatives.
General methodologies for azetidine ring expansion often involve the formation of an intermediate 1-azoniabicyclo[2.1.0]pentane system, which can then rearrange to form substituted pyrroles. Although specific examples detailing the conversion of this compound into larger heterocyclic systems are limited, this remains a potential area for reactivity exploration, given the unique electronic properties imparted by the trifluoromethyl group.
Cycloaddition Reactions (as Substrate)
The use of this compound or its derivatives as a substrate in cycloaddition reactions is an underexplored area of its reactivity. The majority of the available literature focuses on the synthesis of the this compound ring itself via cycloaddition reactions, rather than its subsequent use as a building block in such transformations. For instance, the Staudinger [2+2] cycloaddition between ketenes and trifluoromethyl imines is a known method for constructing the azetidinone core, which can then be converted to the corresponding azetidine.
While azetidines can, in principle, participate in cycloaddition reactions, the specific reactivity of the 2-trifluoromethyl substituted variant as a dipolarophile or dienophile has not been extensively documented. The electronic nature of the trifluoromethyl group would likely influence the reactivity of any adjacent unsaturation necessary for such transformations.
Rearrangement Reactions
While the this compound scaffold can be formed through strain-release rearrangements of precursors like 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes, the azetidine ring itself can also undergo rearrangement under specific conditions nih.govresearchgate.net. One notable transformation is the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines acs.org. This reaction represents a ring-expansion, transforming the strained four-membered ring into a more stable five-membered pyrrolidine system. Such rearrangements are significant as they provide pathways to more complex heterocyclic structures from readily accessible azetidine building blocks.
Functionalization and Derivatization
The nitrogen atom of this compound, despite its reduced basicity due to the adjacent electron-withdrawing CF3 group, can be functionalized to form quaternary azetidinium salts nih.govacs.org. This process, known as quaternization, activates the azetidine ring, making it susceptible to subsequent nucleophilic attack and ring-opening nih.govnih.gov. Activation can be achieved through several methods:
N-Alkylation: Treatment with potent alkylating agents, such as trimethyloxonium tetrafluoroborate (Me3OBF4) in dichloromethane, quantitatively converts 1-alkyl-2-(trifluoromethyl)azetidines into stable N,N-dialkylazetidinium salts acs.org.
N-Protonation: The use of strong acids like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) under high temperatures leads to the formation of N-protonated azetidinium intermediates ugent.be.
N-Acylation: Reaction with acylating agents, including acetyl chloride or methyl chloroformate, yields N-acylazetidinium intermediates, which also serve to activate the ring system ugent.be.
The formation of these azetidinium salts is a crucial step in the derivatization of the this compound core, paving the way for a variety of functionalized acyclic amine products acs.org.
| Activating Agent | Solvent | Conditions | Resulting Intermediate | Reference |
|---|---|---|---|---|
| Trimethyloxonium tetrafluoroborate (Me₃OBF₄) | CH₂Cl₂ | Room Temperature, 2 h | Stable Azetidinium Salt | acs.org |
| Concentrated Hydrochloric Acid (HCl) | - | High Temperature | N-Protonated Azetidinium Ion | ugent.be |
| Concentrated Hydrobromic Acid (HBr) | - | High Temperature | N-Protonated Azetidinium Ion | ugent.be |
| Acetyl Chloride | - | - | N-Acylazetidinium Ion | ugent.be |
| Methyl Chloroformate | - | - | N-Acylazetidinium Ion | ugent.be |
The most significant substitution pathway for 2-(trifluoromethyl)azetidines involves the nucleophilic ring-opening of the activated azetidinium salts described previously. This process is a substitution reaction where the nucleophile replaces the C-N bond of the ring. A key feature of this reaction is its high regioselectivity. The strong electron-withdrawing effect of the C2-trifluoromethyl group directs the nucleophilic attack exclusively to the less sterically hindered C4 position nih.govacs.orgugent.be. This consistent outcome contrasts with the reactivity of azetidines bearing other types of electron-withdrawing groups at the C2 position nih.govacs.org.
This regiospecific ring-opening provides a reliable method for synthesizing a diverse array of acyclic α-(trifluoromethyl)amines nih.govacs.org. A variety of nucleophiles have been successfully employed in this transformation:
Halides: Chloride and bromide ions from concentrated acids readily open the ring to yield γ-haloamines ugent.be.
Carbon Nucleophiles: Sodium cyanide reacts with the azetidinium salt to form 4-amino-5,5,5-trifluoropentanenitriles acs.org.
Sulfur Nucleophiles: Thiophenol attacks the C4 position to produce 4-phenylthio-1,1,1-trifluorobutan-2-amines acs.org.
Nitrogen Nucleophiles: Benzylamine has been used to synthesize 4,4,4-trifluorobutane-1,3-diamines acs.org.
Oxygen Nucleophiles: Heating the azetidinium salts in aqueous acetonitrile (B52724) results in the formation of 3-aminobutan-1-ols acs.org.
Beyond ring-opening, other substitution reactions on a pre-formed this compound ring have been explored. For instance, a chloro substituent at the C3 position can be transformed via radical reduction using n-Bu3SnH nih.gov.
| Azetidinium Intermediate | Nucleophile | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N,N-dialkylazetidinium | Sodium Cyanide (NaCN) | CH₃CN, Reflux, 3 h | 4-Aminopentanenitrile | 74–78% | acs.org |
| N,N-dialkylazetidinium | Thiophenol | - | 4-Phenylthio-2-amine | 63–64% | acs.org |
| N,N-dialkylazetidinium | Benzylamine | - | 1,3-Diamine | 52–56% | acs.org |
| N,N-dialkylazetidinium | Water (H₂O) | aq. CH₃CN, Heat, 24 h | 3-Aminobutanol | 72–88% | acs.org |
| N-protonated azetidinium | Chloride (Cl⁻) / Bromide (Br⁻) | High Temperature | 4-Halobutan-2-amine | - | ugent.be |
Stereoselective Synthesis of Chiral 2 Trifluoromethyl Azetidine
Asymmetric Approaches in Cyclization Reactions
Asymmetric cyclization reactions represent a direct and efficient strategy for the construction of chiral azetidine (B1206935) rings. Among these, organocatalytic asymmetric [2+2] cycloadditions have emerged as a powerful tool. These reactions involve the cycloaddition of an imine and a carbon-carbon double bond, facilitated by a chiral organocatalyst, to furnish chiral azetidines. This methodology is characterized by its mild reaction conditions, high efficiency, and excellent stereoselectivities, providing a straightforward route to chiral fused α-trifluoromethyl azetidines. researchgate.net The use of chiral catalysts ensures the enantioselective formation of the desired stereoisomer.
A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which proceeds under mild, metal-free conditions. This reaction provides access to structurally diverse trifluoroethylated azetidines in moderate to high yields and represents a rare example of a 4-exo-dig radical cyclization. rsc.orgrsc.org
| Reaction Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| Organocatalytic asymmetric [2+2] cycloaddition | Mild conditions, high efficiency | Excellent | researchgate.net |
| Cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides | Metal-free, 4-exo-dig radical cyclization | Moderate to high yields | rsc.orgrsc.org |
Diastereoselective Cyclopropanation of 2-(Trifluoromethyl)-2H-azirines
An indirect yet effective method for the synthesis of 2-(trifluoromethyl)azetidines involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These highly strained precursors are accessible through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov The reaction of a 2-(trifluoromethyl)-2H-azirine with a carbene or carbenoid species leads to the formation of the bicyclic system with a defined stereochemistry. Subsequent ring-opening reactions of these azabicyclobutanes, promoted by various reagents, afford diversely substituted 2-(trifluoromethyl)azetidines. nih.gov For instance, treatment with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can lead to 3-chloroazetidines or azetidin-3-ols, respectively, bearing a trifluoromethyl group at the C2 position. nih.gov
The diastereoselectivity of the initial cyclopropanation step is crucial as it dictates the relative stereochemistry in the final azetidine product. This approach allows for the introduction of various substituents on the azetidine ring, making it a versatile strategy for generating a library of chiral 2-(trifluoromethyl)azetidine derivatives. nih.gov
Utilization of Chiral Auxiliaries (e.g., tert-Butanesulfinamide)
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. sigmaaldrich.comwikipedia.org tert-Butanesulfinamide, in particular, has proven to be a highly effective chiral auxiliary for the synthesis of chiral amines and their derivatives, including N-heterocycles like azetidines. nih.govwikipedia.org The general strategy involves the condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. nih.gov
Nucleophilic addition to this chiral imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. wikipedia.org The resulting product, now containing the desired stereocenter, can then be further manipulated. For the synthesis of 2-substituted azetidines, a modified Reformatsky reaction of the sulfinimine can yield esters which, after reduction and cyclization, provide the target azetidines. nih.gov The chiral auxiliary can be readily cleaved under acidic conditions to reveal the free amine of the azetidine, and the auxiliary itself can often be recovered and recycled. nih.govresearchgate.net
| Step | Description | Key Advantage | Reference |
|---|---|---|---|
| 1 | Condensation with aldehyde/ketone | Formation of chiral N-tert-butanesulfinyl imine | nih.gov |
| 2 | Diastereoselective nucleophilic addition | High control of stereochemistry | wikipedia.org |
| 3 | Further transformations and cyclization | Access to 2-substituted azetidines | nih.gov |
| 4 | Cleavage of auxiliary | Provides the final chiral amine | nih.govresearchgate.net |
Enantiopure β-Lactam Precursors
β-Lactams, or 2-azetidinones, are well-established precursors for the synthesis of azetidines. nih.govderpharmachemica.comnih.gov The reduction of the amide functionality within the β-lactam ring provides a direct route to the corresponding azetidine. nih.gov Consequently, the use of enantiopure 4-(trifluoromethyl)azetidin-2-ones serves as a robust strategy for the preparation of chiral 2-(trifluoromethyl)azetidines. researchgate.net
The synthesis of these enantiopure β-lactam building blocks can be achieved through various asymmetric methods, including enzymatic kinetic resolution or asymmetric cycloaddition reactions. nih.govnih.gov Once the enantiopure β-lactam is obtained, its reduction, often carried out with reagents like monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), yields the desired enantiopure this compound. nih.gov This approach is advantageous as it allows for the synthesis of azetidines with a high degree of enantiomeric purity, which is directly transferred from the β-lactam precursor. researchgate.net
Organocatalytic Asymmetric Methods
Organocatalysis has emerged as a central pillar of asymmetric synthesis, offering metal-free and environmentally benign alternatives to traditional methods. In the context of this compound synthesis, organocatalytic asymmetric approaches have been successfully employed. As mentioned earlier, organocatalytic asymmetric [2+2] cycloadditions provide a direct route to chiral fused α-trifluoromethyl azetidines with excellent stereoselectivities. researchgate.net
Furthermore, the principles of organocatalysis can be applied to multi-step sequences that ultimately lead to the formation of the chiral azetidine ring. For instance, an asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, catalyzed by a chiral organocatalyst, can generate a Michael adduct with high diastereo- and enantioselectivity. nih.gov Subsequent catalytic hydrogenation of this adduct can then lead to the stereoselective formation of a 2-trifluoromethylated pyrrolidine. While this example leads to a five-membered ring, similar strategies involving a subsequent cyclization to form a four-membered ring are conceivable for the synthesis of chiral 2-(trifluoromethyl)azetidines. The development of novel organocatalytic cascade reactions that directly afford trifluoromethylated azetidines is an active area of research. rsc.orgrsc.org
| Method | Target Ring System | Key Features | Reference |
|---|---|---|---|
| Asymmetric [2+2] cycloaddition | Fused azetidines | Direct, high stereoselectivity | researchgate.net |
| Asymmetric Michael addition/reductive cyclization | Pyrrolidines | High diastereo- and enantioselectivity in the initial addition | nih.gov |
| Cascade trifluoromethylation/cyclization | Fused azetidines | Metal-free, mild conditions | rsc.orgrsc.org |
Applications of 2 Trifluoromethyl Azetidine in Advanced Chemical Synthesis
Building Blocks for Complex Nitrogen Heterocyclesrsc.orgbeilstein-journals.org
The strained ring system of 2-(trifluoromethyl)azetidine, combined with the influential trifluoromethyl group, makes it a valuable precursor for a variety of more complex nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org Its utility stems from the ability to undergo ring-opening or ring-expansion reactions, as well as serving as a rigid scaffold for further functionalization.
Synthesis of Modified Peptides and Proteins
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. Azetidine-2-carboxylic acid, a derivative of azetidine (B1206935), has been used to influence the secondary structure of peptides. umich.edu The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov This approach has led to greatly improved cyclization yields for tetra-, penta-, and hexapeptides. researchgate.netnih.gov
Furthermore, the azetidine ring can be functionalized for late-stage modifications of peptides. core.ac.uk For instance, a 2-propynyl carbamate (B1207046) on the azetidine nitrogen can be used for click-based approaches to attach various moieties, such as dyes or biotin (B1667282) tags. researchgate.netcore.ac.uk This demonstrates the utility of azetidine-containing building blocks in creating diverse and functionalized peptide structures.
| Peptide Modification Strategy | Key Feature | Outcome | Reference |
|---|---|---|---|
| Incorporation of 3-aminoazetidine (3-AAz) | Induces turns in peptide chains | Improved cyclization efficiency of small peptides | researchgate.netnih.gov |
| Late-stage functionalization | Use of clickable groups on the azetidine ring | Attachment of reporter molecules (dyes, biotin) | researchgate.netcore.ac.uk |
Access to α-(Trifluoromethyl)amines
The ring-opening of 2-(trifluoromethyl)aziridines, a related three-membered N-heterocycle, with alkyl iodides can regioselectively produce primary β-iodo amines, which can then be converted into α-CF3-β-phenylethylamines. researchgate.net While specific examples for this compound are less common in the provided search results, the principle of ring-opening to generate functionalized amines is a known pathway for strained heterocycles. This approach offers a potential route to α-(trifluoromethyl)amines, which are valuable synthons in medicinal chemistry due to the ability of the trifluoromethyl group to modulate basicity and lipophilicity.
Formation of Pyrrolidines
Ring expansion reactions of trifluoromethylated aziridines have been reported to yield functionalized pyrrolidines. researchgate.netlookchem.com This process typically involves the alkylation of the aziridine (B145994) followed by a nucleophile-triggered ring expansion. lookchem.com A similar strategy applied to this compound could potentially lead to the formation of 3-(trifluoromethyl)pyrrolidines, although specific examples are not detailed in the provided search results. Ring expansion of a 3-hydroxy-3-(trifluoromethyl)piperidine via an aziridinium (B1262131) intermediate has been shown to produce 2-substituted 2-(trifluoromethyl)pyrrolidines. researchgate.net
Construction of Bicyclic and Fused Ring Systemsnih.gov
Azetidines are valuable building blocks for the synthesis of bicyclic and fused ring systems due to their inherent ring strain. nih.govresearchgate.net Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are precursors to 2-(trifluoromethyl)azetidines, provide access to diversely substituted azetidines that can serve as scaffolds for more complex structures. nih.govresearchgate.net For example, a reductive radical cyclization of a 3-chloroazetidine (B1601879) bearing a remote alkyne was used to construct a 2-azaspiro[3.4]octane ring system. nih.gov The construction of polycyclic energetic materials has been explored using azetidine structures in combination with bicyclic triazoles. nih.gov
Reagents in Organic Transformations
Beyond its role as a structural component, this compound and its derivatives can also act as reagents or catalysts in organic transformations.
Biological and Medicinal Chemistry Relevance
Role as Privileged Scaffolds in Drug Discovery
Substituted azetidines are recognized as privileged heterocyclic scaffolds in medicinal chemistry. nih.govresearchgate.net A privileged structure is a molecular framework that can provide high-affinity ligands for more than one type of biological target. acs.org These scaffolds are frequently found in a variety of bioactive compounds and are considered important for establishing favorable drug-like properties. nih.govacs.org The incorporation of sp³-hybridized rich scaffolds, like azetidines, has been correlated with a higher success rate for drug candidates during preclinical development. nih.gov Specifically, 2-(trifluoromethyl)azetidines are an underexplored but highly promising class of these privileged scaffolds, offering a unique combination of structural rigidity and desirable physicochemical properties. nih.govresearchgate.net
While drugs incorporating a simple azetidine (B1206935) ring, such as the rheumatoid arthritis treatment baricitinib and the anticancer agent cobimetinib, have demonstrated the utility of this core structure, the 2-(trifluoromethyl)azetidine motif has been specifically investigated as a key component in structure-activity relationship (SAR) studies for novel therapeutic candidates. nih.gov Notable examples where this specific scaffold has been employed include the development of inhibitors for the α4β7 integrin and ketohexokinase, highlighting its potential across different target classes. nih.gov
The introduction of a trifluoromethyl (CF₃) group onto the azetidine ring profoundly modulates the molecule's properties, which is a common strategy used to optimize lead compounds. nih.govmdpi.com The CF₃ group's strong electron-withdrawing nature significantly impacts the molecule's electronics and basicity. nih.govfluoromart.com
Key modulations include:
Reduced Basicity: Placing the trifluoromethyl group adjacent to the ring's nitrogen atom lowers the amine's basicity (pKa). nih.gov This is often a desirable trait in drug design as it can reduce off-target effects, particularly those related to interactions with aminergic G-protein coupled receptors (GPCRs). nih.gov
Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. mdpi.comfluoromart.com This property can improve a drug candidate's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing its bioavailability and distribution. mdpi.comfluoromart.com
Enhanced Target Binding: The high electronegativity of the fluorine atoms can lead to improved hydrogen bonding and electrostatic interactions with biological targets. mdpi.com This can result in enhanced binding affinity and selectivity for the intended receptor or enzyme. mdpi.comfluoromart.com
Antimycobacterial Activity
Recent research has identified a series of azetidine derivatives, termed BGAz, that possess potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govnih.govapconix.com These findings are particularly significant due to the rising global threat of antibiotic resistance.
The BGAz series of azetidine derivatives has demonstrated notable efficacy against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govnih.govacs.org Several compounds in this series achieved potent activity with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM. nih.govnih.gov Structure-activity relationship studies revealed that the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), on the aryl rings of the azetidine derivatives led to a significant increase in antimycobacterial activity compared to the parent compound. nih.govacs.org
| Compound | Substituent Group | Reported Activity |
|---|---|---|
| BGAz-001 | Unsubstituted (Parent Compound) | Baseline antimycobacterial activity. acs.org |
| BGAz-002 | -Br | ~3-4 fold increase in activity vs. BGAz-001. nih.govacs.org |
| BGAz-003 | -Cl | ~3-4 fold increase in activity vs. BGAz-001. nih.govacs.org |
| BGAz-004 | -CF₃ | ~3-4 fold increase in activity vs. BGAz-001. nih.govacs.org |
The mechanism of action for these potent azetidine derivatives involves the disruption of the mycobacterial cell envelope. nih.govnih.gov Specifically, these compounds interfere with the late-stage biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. nih.govresearchgate.net This interference with cell envelope biogenesis is a critical blow to the bacterium's integrity. nih.govnih.gov Furthermore, transcriptomic analysis has shown that the mode of action for the BGAz compounds is distinct from that of existing mycobacterial cell wall inhibitors, suggesting they act on a novel target or pathway. nih.govnih.gov An important finding from these studies is that the compounds did not give rise to detectable drug resistance, a highly desirable characteristic for a new class of antibiotics. nih.gov
Potential in Developing New Therapeutic Agents
The this compound scaffold holds considerable potential for the development of new therapeutic agents. nih.govnih.govacs.org Its classification as a privileged structure, combined with the beneficial physicochemical modifications imparted by the trifluoromethyl group, makes it an attractive starting point for drug discovery campaigns. nih.govacs.orgfluoromart.com The demonstrated success in generating potent antimycobacterial agents against MDR-TB with a novel mode of action underscores the scaffold's value. nih.govnih.gov The inherent properties of trifluoromethylated azetidines—such as improved metabolic stability, enhanced membrane permeability, and modulated basicity—can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles for a wide range of biological targets, solidifying its role as a valuable building block in modern medicinal chemistry. nih.govmdpi.comfluoromart.comacs.org
Structure-Activity Relationship Studies
The introduction of a this compound moiety is a strategic approach in modern drug design to optimize lead compounds. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group has profound effects on the properties of the azetidine ring, which chemists leverage in structure-activity relationship (SAR) studies. rsc.org A primary effect is the reduction of the basicity (pKa) of the azetidine nitrogen atom. nih.gov This modulation is often crucial for minimizing off-target effects, particularly interactions with aminergic G-protein coupled receptors (GPCRs), which can be a source of undesirable side effects. nih.gov
Furthermore, the incorporation of fluorine is a well-established strategy to enhance key pharmacokinetic properties, including metabolic stability and membrane permeability. rsc.org The this compound group combines the benefits of fluorination with the conformational rigidity of the four-membered ring, offering a three-dimensional scaffold that can improve binding affinity and selectivity for a biological target. nih.gov This motif has been considered for SAR studies in the development of therapeutic agents such as α4β7 integrin inhibitors and ketohexokinase inhibitors. nih.gov
The table below illustrates the conceptual impact of incorporating this moiety in SAR studies.
| Structural Modification | Parameter | Expected Impact | Rationale |
| Addition of this compound | Basicity (pKa) | Decrease | The electron-withdrawing CF3 group lowers the electron density on the azetidine nitrogen. nih.gov |
| Lipophilicity | Increase | Fluorine atoms generally increase the lipophilicity of a molecule, potentially improving membrane permeability. rsc.org | |
| Metabolic Stability | Increase | The C-F bond is strong and the CF3 group can shield adjacent sites from metabolic enzymes (e.g., Cytochrome P450s). rsc.org | |
| Conformational Rigidity | Increase | The strained azetidine ring provides a more defined three-dimensional structure compared to acyclic or larger ring analogues. nih.gov |
Drug Intermediate Synthesis
Despite their potential, 2-(trifluoromethyl)azetidines remain a relatively underexplored class of heterocycles, largely due to synthetic challenges. nih.govacs.org However, several synthetic routes have been developed that establish these compounds as valuable intermediates for accessing more complex and diversely substituted molecules. nih.govrsc.org
One prominent synthetic strategy involves the base-induced ring closure of γ-chloro-(trifluoromethyl)amines. rsc.orgacs.org This multi-step sequence begins with commercially available starting materials and builds the core structure, which can then be used in subsequent reactions. For example, a synthesis developed by De Kimpe et al. starts from ethyl 4,4,4-trifluoroacetoacetate to produce 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org
The key steps of this synthesis are outlined in the table below.
| Step | Starting Material | Key Reagents/Conditions | Product |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Primary amine, Acetic acid | Enamine Intermediate |
| 2 | Enamine Intermediate | Sodium borohydride (B1222165) (NaBH4) | γ-Amino alcohol |
| 3 | γ-Amino alcohol | Thionyl chloride (SOCl2) | N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine |
| 4 | N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | Lithium bis(trimethylsilyl)amide (LiHMDS) | 1-Alkyl-2-(trifluoromethyl)azetidine |
More recent methods utilize strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to generate diversely functionalized 2-(trifluoromethyl)azetidines. nih.gov Reacting these strained precursors with agents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) allows for the synthesis of derivatives such as 3-chloroazetidines and azetidin-3-ols bearing the 2-trifluoromethyl group. nih.gov These transformations highlight the role of this compound precursors as versatile intermediates for creating a range of substituted scaffolds for medicinal chemistry exploration. nih.gov
Furthermore, enantiopure versions, such as (2R)-2-trifluoromethyl-2-carboxyazetidine, have been synthesized and are positioned as promising tools in peptide chemistry. acs.org This specific intermediate acts as a constrained, fluorinated surrogate for proline, offering a unique scaffold for constructing novel peptides with potentially enhanced stability and biological activity. acs.org
Computational and Theoretical Studies
Molecular Modeling and Docking
Molecular modeling techniques are pivotal in understanding the three-dimensional structure and conformational preferences of 2-(trifluoromethyl)azetidine and its derivatives. The introduction of the trifluoromethyl (CF3) group at the C2 position of the azetidine (B1206935) ring significantly influences its electronic properties and steric profile. The strong electron-withdrawing nature of the CF3 group can affect the puckering of the four-membered ring and the rotational barriers of substituents. nih.gov
While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, general principles from modeling studies on similar azetidine-containing compounds can be applied. For instance, computational studies on azetidine-2-carboxylic acid, a related analogue, have been used to parameterize force fields for molecular dynamics simulations, enabling the study of its effects on peptide conformations. Such studies are crucial for predicting how the rigid scaffold of this compound might influence the conformation of larger molecules in which it is incorporated.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is particularly relevant in drug discovery for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. rjptonline.org The CF3 group can participate in non-covalent interactions, including dipole-dipole and multipolar interactions, as well as hydrophobic interactions, which can significantly contribute to binding affinity. nih.gov Docking studies on various azetidinone derivatives have been performed to predict their binding modes and affinities with protein targets. rjptonline.org While specific docking studies focused solely on this compound are not prevalent, the principles from these related studies suggest that the unique electronic and steric properties conferred by the CF3 group would be a key determinant in its binding interactions.
Mechanistic Investigations of Reactions
Computational chemistry plays a crucial role in unraveling the mechanisms of reactions involving the synthesis and transformation of 2-(trifluoromethyl)azetidines. Density Functional Theory (DFT) calculations are a particularly powerful tool for mapping reaction pathways, identifying intermediates, and calculating activation energies. nih.govnih.gov
A significant area of investigation has been the synthesis of 2-(trifluoromethyl)azetidines through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These highly strained precursors undergo ring-opening reactions with various reagents to yield functionalized azetidines. nih.gov Computational studies can elucidate the nature of the intermediates and transition states in these processes, providing a detailed understanding of the reaction coordinates.
For example, in the reaction with benzyl (B1604629) chloroformate, the proposed mechanism involves the electrophilic activation of the nitrogen atom to form a 1-azoniabicyclo[1.1.0]butane intermediate. nih.gov Subsequent nucleophilic attack by the chloride ion proceeds with concerted C3-Cl bond formation and C3-N bond cleavage. nih.gov DFT calculations can model this process, providing insights into the geometry of the transition state and the electronic factors that govern the reaction's facility.
The analysis of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. github.io For the synthesis of 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, computational analysis of the transition states helps to explain the observed stereoselectivity and reactivity. nih.gov
In the strain-release reaction with benzyl chloroformate, the nucleophilic addition of the chloride ion is thought to proceed through a reactant-like transition state. nih.gov DFT calculations can be used to model the geometry of this transition state, revealing key structural features such as the orientation of the participating orbitals. nih.gov It has been proposed that in this transition state, a 2p-orbital at the C3 carbon lies along the C3-N axis, facilitating the concerted bond-forming and bond-breaking process. nih.gov
Furthermore, in the radical reduction of a C-Cl bond in a 3-chloro-2-(trifluoromethyl)azetidine derivative, the stereochemical outcome is rationalized by analyzing the transition states for hydrogen atom abstraction. nih.gov The formation of both cis- and trans-isomers can be explained by considering the steric interactions in the respective transition states. nih.gov The trifluoromethyl group and other substituents create steric hindrance that disfavors certain approach trajectories of the hydrogen donor, leading to a mixture of products. nih.gov The low diastereomeric ratio observed experimentally is supported by the computational finding that both transition states suffer from significant steric interactions. nih.gov
| Reaction | Transition State | Key Steric Interaction | Predicted Outcome |
| Radical reduction of 3-chloro-2-(trifluoromethyl)azetidine | TS2 (for cis-product) | CF3 group and p-tolyl group | Formation of cis-azetidine |
| Radical reduction of 3-chloro-2-(trifluoromethyl)azetidine | TS2' (for trans-product) | CF3 group and n-Bu3SnH | Formation of trans-azetidine |
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a significant challenge. Computational studies are instrumental in understanding and predicting the sources of stereocontrol, which can arise from the substrate, the reagents, or a chiral catalyst (such as an enzyme).
In biocatalytic reactions, the enzyme's active site creates a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. Computational analyses can model the interactions between the substrate and the enzyme's active site residues, providing insights into the origins of enantioselectivity. acs.org For the synthesis of α-trifluoromethyl amines, a related class of compounds, computational studies have revealed how the interplay of protein and reagent-mediated control dictates the enantiomeric outcome. acs.org By modeling the substrate docked within the enzyme's active site, researchers can identify key interactions that stabilize the transition state leading to the major enantiomer.
In non-enzymatic, catalyst-controlled reactions, the stereochemical outcome is determined by the interactions between the substrate and the chiral catalyst. For example, in the enantioselective aziridination of alkenyl alcohols, a substrate-directed reaction, the chiral catalyst can create a defined pocket that controls the facial selectivity of the reaction. acs.orgnih.gov Computational models can help to develop predictive mnemonics for the stereochemical outcome based on the catalyst structure and substrate conformation. nih.gov
Substrate control is also a critical factor, where the inherent chirality of the starting material or the presence of directing groups influences the stereochemical course of a reaction. The trifluoromethyl group itself, due to its steric bulk and electronic properties, can exert a significant influence on the diastereoselectivity of reactions at adjacent stereocenters.
Future Perspectives and Challenges in 2 Trifluoromethyl Azetidine Research
Development of Novel and Efficient Synthetic Protocols
The synthesis of 2-(trifluoromethyl)azetidines remains a focal point of research, with an emphasis on developing more efficient, scalable, and stereoselective methods. A significant advancement in this area is the use of strain-release reactions involving 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These highly strained precursors can undergo ring-opening processes to afford a variety of substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net For instance, reaction with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) yields 3-chloroazetidines or azetidin-3-ols, respectively, with a trifluoromethyl group at the C2 position. nih.govresearchgate.net
Another established route starts from ethyl 4,4,4-trifluoroacetoacetate, proceeding through imination, hydride reduction, chlorination, and a base-induced ring closure to form 1-alkyl-2-(trifluoromethyl)azetidines. nih.gov Other synthetic strategies include the reduction and functionalization of trifluoromethylated azetidinones and ring-expansion reactions of trifluoromethylated aziridine (B145994) carboxylic acid derivatives. nih.gov
Future efforts will likely focus on expanding the diversity of substituents that can be introduced onto the azetidine (B1206935) ring, as well as developing catalytic and enantioselective methods to control the stereochemistry of these molecules, which is crucial for their application in drug discovery.
Overcoming Synthetic Challenges Due to Ring Strain
The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, presents both a challenge and an opportunity in the synthesis of 2-(trifluoromethyl)azetidine derivatives. rsc.org This strain is a driving force for the reactivity of the molecule but can also lead to instability and undesired side reactions during synthesis. rsc.org
A key strategy to harness this strain is through "build and release" approaches, where a strained intermediate is intentionally formed and then undergoes a subsequent ring-opening functionalization. beilstein-journals.org The use of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes exemplifies this, where the high strain of the bicyclic system facilitates its reaction with various reagents to form the more stable, yet still reactive, azetidine ring. nih.govresearchgate.net
Future research will need to continue to develop synthetic methodologies that can tolerate the inherent strain of the azetidine ring while allowing for precise chemical manipulations. This includes the use of mild reaction conditions and protective group strategies to prevent ring cleavage or polymerization. The development of photochemical methods, which can proceed under gentle conditions, may also offer a promising avenue to overcome some of these synthetic hurdles. beilstein-journals.org
Exploration of Diverse Reactivity Profiles
The reactivity of 2-(trifluoromethyl)azetidines is largely governed by the interplay between the ring strain and the electron-withdrawing nature of the trifluoromethyl group. A primary area of exploration is the regiospecific ring-opening of the azetidine ring. For instance, quaternization of 1-alkyl-2-(trifluoromethyl)azetidines leads to the formation of azetidinium salts, which can then be opened at the C4 position by a variety of nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles. nih.gov This provides a pathway to a diverse range of acyclic α-(trifluoromethyl)amines. nih.gov
The strain of the azetidine ring also facilitates its participation in various cycloaddition and rearrangement reactions. The development of new catalytic systems to promote these transformations will be a key area of future research. Furthermore, the trifluoromethyl group can influence the reactivity of adjacent functional groups, opening up possibilities for unique chemical transformations.
The table below summarizes some of the explored reactivity patterns of this compound derivatives.
| Reactivity Type | Description | Reference |
| Ring-Opening | Regiospecific opening of azetidinium salts at the C4 position by various nucleophiles. | nih.gov |
| Functionalization via Strain-Release | Synthesis of substituted azetidines from highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. | nih.govresearchgate.net |
| Palladium-Catalyzed Hydrogenolysis | Provides access to cis-2,3-disubstituted azetidines from 3-aryl-2-trifluoromethyl-1-azabicyclobutanes. | nih.govresearchgate.net |
Expanding Applications in Medicinal Chemistry
The this compound scaffold is increasingly recognized as a "privileged" motif in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability, while the azetidine ring provides a rigid, three-dimensional structure that can be beneficial for target engagement. vulcanchem.com
Examples of the application of this scaffold include its incorporation into Takeda G-protein receptor 5 (TGR5) agonists, which have potential for the treatment of metabolic diseases. nih.gov Furthermore, derivatives of this compound are being investigated as potential antibiotic adjuvants, enhancing the efficacy of β-lactam antibiotics, and as antitubercular agents. vulcanchem.com The ability of the trifluoromethyl group to lower the basicity of the nitrogen atom in the azetidine ring can also be advantageous in reducing off-target effects. nih.gov
Future research will undoubtedly focus on the systematic exploration of this compound-containing compounds in a wide range of therapeutic areas. The development of diverse libraries of these compounds will be crucial for high-throughput screening and the identification of new drug leads.
Advanced Computational Studies for Design and Mechanism Elucidation
Computational modeling is poised to play an increasingly important role in advancing the field of this compound research. Quantum mechanics-based calculations can be used to predict the reactivity of different substrates and to elucidate the mechanisms of complex reactions. mit.edu For example, computational models have been developed to predict the outcome of photocatalyzed reactions used to synthesize azetidines, based on properties like frontier orbital energy match. mit.edu
These in silico studies can guide the design of new synthetic routes and help to optimize reaction conditions, reducing the need for extensive empirical screening. mit.edu By understanding the electronic and steric factors that govern the reactivity of 2-(trifluoromethyl)azetidines, researchers can design more efficient and selective transformations.
Future applications of computational chemistry in this area will likely include the design of novel catalysts for enantioselective synthesis, the prediction of the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates containing the this compound scaffold, and the modeling of their interactions with biological targets.
Investigation of Broader Biological Activities
While the initial focus of the biological investigation of this compound derivatives has been in areas like metabolic diseases and infectious diseases, there is a significant opportunity to explore their activity in a broader range of therapeutic contexts. The unique structural and electronic properties of this scaffold suggest that it could be a valuable building block for the development of new agents targeting various biological pathways.
Azetidine derivatives, in general, have been reported to exhibit a wide array of biological activities, including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular effects. globalscitechocean.comacgpubs.org The introduction of the trifluoromethyl group can further modulate these activities and lead to the discovery of compounds with novel mechanisms of action.
Future research should involve the synthesis and screening of diverse libraries of this compound derivatives against a wide panel of biological targets. This will be crucial for uncovering new therapeutic applications and for expanding our understanding of the structure-activity relationships of this important class of molecules. For example, a study on trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides identified them as potent and orally bioavailable TGR5 agonists. nih.gov
The table below provides a summary of some of the investigated biological activities of azetidine derivatives, highlighting the potential for this compound-containing compounds.
| Biological Activity | Compound Class | Reference |
| TGR5 Agonist | Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides | nih.gov |
| Antitubercular | 2-Azetidinone derivatives | acgpubs.orgut.ac.ir |
| Antibacterial | 2-Azetidinone derivatives | acgpubs.orgut.ac.ir |
| Antifungal | 2-Azetidinone derivatives | acgpubs.orgut.ac.ir |
Q & A
Q. What are the foundational synthetic routes for 2-(Trifluoromethyl)azetidine?
- Methodological Answer : The synthesis typically involves (i) pyridine ring formation via the Hantzsch method (condensation of β-ketoesters with aldehydes and ammonia) and (ii) azetidine introduction via aza-Michael addition to activated alkenes. For trifluoromethylation, reagents like ethyl-4,4,4-trifluoroacetoacetate (ETFAA) are used as chiral building blocks. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm trifluoromethyl and azetidine proton environments.
- LCMS/HPLC : For purity assessment and molecular ion verification (e.g., m/z 742 [M+H] in LCMS) .
- X-ray Crystallography : To resolve stereochemistry and solid-state packing, especially for enantiopure derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of trifluoromethylated azetidine derivatives be achieved?
- Methodological Answer : Enantiopure synthesis involves:
- Chiral Auxiliaries : Use of Fox oxazolidines or trifluoromethyl oxazolidines in Strecker-type reactions to induce chirality .
- Electrochemical Trifluoromethylation : Tandem trifluoromethylation-cyclization of allylamines under controlled potentials to form azetidine rings .
- Catalytic Asymmetric Methods : Cu(I)/TMEDA systems for cross-coupling reactions with primary amines to retain enantiomeric excess .
Q. What role does the trifluoromethyl group play in biological activity?
- Methodological Answer : The CF group enhances:
Q. How can researchers resolve contradictions in biological activity data among structural analogs?
- Methodological Answer : Address discrepancies via:
- Controlled SAR Studies : Systematically vary substituents (e.g., Cl vs. CF) and measure binding affinities (e.g., DAT/SERT/NET selectivity) .
- Computational Modeling : MD simulations or DFT to compare binding modes and electronic effects .
- Crystallographic Analysis : Resolve steric clashes or conformational flexibility in target complexes .
Q. What catalytic systems optimize cross-coupling reactions involving this compound?
- Methodological Answer : Effective systems include:
Q. How are azetidine derivatives applied in dopamine transporter (DAT) ligand design?
- Methodological Answer : Key strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
